N-methyl-1-(3-methylphenyl)methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(3-methylphenyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with methylamine in the presence of a base . The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-(3-methylphenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties but different applications.
N-phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide with distinct reactivity and uses in organic synthesis.
Uniqueness
N-methyl-1-(3-methylphenyl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its methyl and phenyl groups contribute to its stability and versatility in various applications .
Biological Activity
N-methyl-1-(3-methylphenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the following properties:
- Molecular Formula: C10H13NO2S
- Molecular Weight: Approximately 213.28 g/mol
- Structure: The compound features a methanesulfonamide group attached to a phenyl ring with a methyl substitution at the meta position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety can inhibit various enzymes by mimicking the structure of natural substrates, leading to disruption in metabolic pathways. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, such as dihydropteroate synthase, which is essential for folate synthesis in bacteria.
- Receptor Modulation: It may also bind to cellular receptors, affecting signal transduction pathways that regulate inflammation and immune responses.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in cellular models. By inhibiting pro-inflammatory cytokines and mediators, it can potentially contribute to therapeutic strategies for inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Research on Antimicrobial Properties | Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL. |
Anti-inflammatory Mechanism Study | Showed that the compound reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. |
Enzyme Inhibition Study | Identified as a competitive inhibitor of dihydropteroate synthase, with an IC50 value of approximately 15 µM. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
N-(4-(methylamino)phenyl)methanesulfonamide | C10H14N2O2S | Antimicrobial and anticancer activities |
N-(2-(methylamino)phenyl)methanesulfonamide | C10H14N2O2S | Moderate antimicrobial activity |
N-(3-(dimethylamino)phenyl)methanesulfonamide | C11H16N2O2S | Enhanced cytotoxicity against cancer cell lines |
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-methyl-1-(3-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-8-4-3-5-9(6-8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
KYFZTYWCXPFJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC |
Origin of Product |
United States |
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